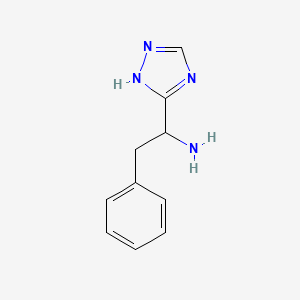
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . The presence of the 1,2,4-triazole moiety in the structure enhances the compound’s pharmacodynamic and pharmacokinetic profiles, making it a valuable candidate for drug discovery and development .
Preparation Methods
The synthesis of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones . The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the double bond of a carbonyl group (C=O), followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . The reaction is often catalyzed by acids to increase the reactivity of the reactants .
Chemical Reactions Analysis
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells by inducing apoptosis . Additionally, it has been explored for its antimicrobial properties, making it a candidate for the development of new antibiotics . In the industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . Inhibition of PARP-1 leads to the depletion of cellular NAD+ and ATP levels, resulting in cell dysfunction or necrotic cell death . This mechanism is particularly relevant in the context of cancer therapy, where the compound’s ability to induce apoptosis in cancer cells is beneficial .
Comparison with Similar Compounds
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These compounds also exhibit anticancer properties and have been shown to inhibit the proliferation of cancer cells . this compound is unique in its specific mechanism of action and its ability to inhibit PARP-1 . Other similar compounds include 2H-tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]- and phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]- .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H12N4/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2,(H,12,13,14) |
InChI Key |
AXMNKOLZLQLXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















